molecular formula C20H17N3O4S B2964275 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 958587-39-8

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2964275
CAS No.: 958587-39-8
M. Wt: 395.43
InChI Key: HJKVKSDIJFPWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a sophisticated chemical tool designed for the selective inhibition of c-Jun N-terminal Kinases (JNKs), which are key regulators in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is critically involved in cellular responses to stress, influencing processes such as apoptosis, proliferation, and inflammation. Research utilizing this compound focuses on elucidating the specific roles of JNK signaling in various disease models, including neurological disorders, cancer, and inflammatory conditions. By potently and selectively blocking JNK activity, this inhibitor allows researchers to dissect complex signal transduction networks and validate JNK as a therapeutic target. Its application is vital for high-throughput screening assays, target validation studies, and mechanistic investigations into cell fate decisions, providing invaluable insights for the development of novel targeted therapies. The compound is intended for use in controlled laboratory research settings by qualified personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-12-2-5-14(6-3-12)23-19(15-9-28(25)10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVKSDIJFPWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 498.62 g/mol. Its structure features a thieno[3,4-c]pyrazole core linked to a benzo[d][1,3]dioxole moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that create the thieno[3,4-c]pyrazole framework followed by the introduction of the benzo[d][1,3]dioxole and carboxamide functionalities. Key synthetic methods may include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications : Subsequent steps introduce the p-tolyl and benzo[d][1,3]dioxole components.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can mitigate oxidative stress in various biological systems. The antioxidant activity is often assessed using erythrocyte models where alterations in cell morphology serve as indicators of oxidative damage.

Compound Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Derivative12 ± 1.03

This table illustrates the protective effects of thieno derivatives against oxidative damage induced by 4-nonylphenol in fish models .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazoles have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. For example, some derivatives selectively inhibit Phosphodiesterase 7 (PDE7), which is implicated in various inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound class has also been explored. Studies have demonstrated that certain thieno[3,4-c]pyrazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies

  • Study on Clarias gariepinus : A study evaluated the effects of thieno[2,3-c]pyrazole compounds on the health of Clarias gariepinus fish exposed to toxic substances. The results indicated that these compounds could significantly reduce erythrocyte malformations caused by toxic exposure .
  • Aurora Kinase Inhibition : Another investigation focused on a series of thienopyrazoles demonstrating potent inhibition of aurora kinase activity, which is crucial for cancer cell division .

Comparison with Similar Compounds

(a) 4-Bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide ()

  • Key Difference : Replaces the benzo[d][1,3]dioxole-5-carboxamide with a 4-bromobenzamide group.
  • However, the absence of the electron-rich benzo[d][1,3]dioxole may reduce π-π stacking interactions compared to the target compound .

(b) N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()

  • Key Differences :
    • Substitutes benzo[d][1,3]dioxole with a furan-2-carboxamide.
    • Replaces p-tolyl with 2,3-dimethylphenyl.
  • Implications: The furan ring’s smaller size and lower electron density may reduce metabolic stability compared to the benzo[d][1,3]dioxole.

(c) N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide ()

  • Key Differences: Replaces the thieno-pyrazol core with a 1,3,4-oxadiazol-pyrazole hybrid. Features a 2,3-dihydrobenzo[b][1,4]dioxin group instead of benzo[d][1,3]dioxole.
  • Implications : The oxadiazol ring may enhance rigidity and metabolic resistance. The dihydrodioxin moiety could alter solubility due to reduced aromaticity .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (estimated ~395.43 g/mol) is heavier than the furan analog (~375.42 g/mol) but lighter than the 4-bromo derivative (~454.32 g/mol). Higher molecular weight may impact bioavailability.
  • Solubility: The sulfoxide group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., 4-bromo derivative).
  • Metabolic Stability : Benzo[d][1,3]dioxole’s electron-rich structure may resist oxidative metabolism better than furan or thiophene derivatives .

Data Tables

Table 1. Structural and Functional Comparison of the Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₀H₁₇N₃O₄S ~395.43 Benzo[d][1,3]dioxole-5-carboxamide, p-tolyl Sulfoxide enhances solubility; benzo[d][1,3]dioxole aids π-π interactions
4-Bromo analog () C₁₉H₁₆BrN₃O₃S 454.32 4-Bromobenzamide, p-tolyl Bromine enables halogen bonding; higher molecular weight
Furan-2-carboxamide analog () C₁₉H₁₇N₃O₃S 375.42 Furan-2-carboxamide, 2,3-dimethylphenyl Smaller heterocycle; steric hindrance from dimethyl groups
1,3,4-Oxadiazol derivative () C₁₆H₁₅N₅O₄ 341.32 1,3,4-Oxadiazol, 2,3-dihydrobenzo[b][1,4]dioxin Rigid oxadiazol core; reduced aromaticity in dihydrodioxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.